4-methoxy-3-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
4-methoxy-3-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide: is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and various industrial applications. This compound features a benzene ring substituted with a methoxy group, a methyl group, and a sulfonamide group, along with a piperidine ring substituted with an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring and its subsequent functionalization. One common approach is to start with 4-methoxy-3-methylbenzoic acid and convert it to its corresponding acid chloride. This acid chloride can then be reacted with 1-(propan-2-yl)piperidin-4-ylmethanamine to form the sulfonamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to a hydroxyl group under certain conditions.
Reduction: : The sulfonamide group can be reduced to an amine.
Substitution: : The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or halogenating agents like bromine (Br₂).
Major Products Formed
Oxidation: : Formation of 4-hydroxy-3-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide .
Reduction: : Formation of 4-methoxy-3-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-amine .
Substitution: : Formation of various halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses, such as antimicrobial or anti-inflammatory agents.
Medicine: : It may serve as a lead compound for drug development, particularly in the treatment of infections or inflammatory diseases.
Industry: : It can be used in the production of agrochemicals or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. For example, if it acts as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or protein synthesis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
This compound can be compared with other sulfonamide derivatives, such as sulfamethoxazole and sulfisoxazole . While these compounds share the sulfonamide group, the presence of the methoxy and methyl groups, as well as the piperidine ring, gives this compound unique chemical and biological properties.
Conclusion
4-methoxy-3-methyl-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide: is a versatile compound with potential applications in various scientific and industrial fields. Its synthesis, reactions, and biological activities make it a valuable subject for further research and development.
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Properties
IUPAC Name |
4-methoxy-3-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-13(2)19-9-7-15(8-10-19)12-18-23(20,21)16-5-6-17(22-4)14(3)11-16/h5-6,11,13,15,18H,7-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZPHIBGWAIYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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